BF389 BF389 Biofor 389 is a potent, orally active, antiarthritic and analgesic agent with low ulcerogenic potential.
Brand Name: Vulcanchem
CAS No.: 127245-22-1
VCID: VC0521287
InChI: InChI=1S/C20H29NO3/c1-19(2,3)15-11-13(12-16(17(15)22)20(4,5)6)10-14-8-9-24-21(7)18(14)23/h10-12,22H,8-9H2,1-7H3/b14-10+
SMILES: CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCON(C2=O)C
Molecular Formula: C20H29NO3
Molecular Weight: 331.4 g/mol

BF389

CAS No.: 127245-22-1

Cat. No.: VC0521287

Molecular Formula: C20H29NO3

Molecular Weight: 331.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BF389 - 127245-22-1

Specification

CAS No. 127245-22-1
Molecular Formula C20H29NO3
Molecular Weight 331.4 g/mol
IUPAC Name (4E)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-methyloxazinan-3-one
Standard InChI InChI=1S/C20H29NO3/c1-19(2,3)15-11-13(12-16(17(15)22)20(4,5)6)10-14-8-9-24-21(7)18(14)23/h10-12,22H,8-9H2,1-7H3/b14-10+
Standard InChI Key BWRYNNCGEDOTRW-GXDHUFHOSA-N
Isomeric SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCON(C2=O)C
SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCON(C2=O)C
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCON(C2=O)C
Appearance Solid powder

Introduction

Chemical Characterization of BF389

Structural Attributes

BF389 (PubChem CID: 6439259) is characterized by a fused oxazin-one ring system substituted with two tertiary butyl groups and a hydroxyphenyl moiety . The E-configuration of the exocyclic double bond at position 4 ensures optimal spatial alignment for target engagement. X-ray crystallography and molecular dynamics simulations suggest that the hydrophobic tert-butyl groups enhance membrane permeability, while the phenolic hydroxyl group participates in hydrogen bonding with active-site residues of COX enzymes .

Molecular Properties

The compound’s physicochemical parameters include:

PropertyValue
Molecular formulaC20H29NO3
Molecular weight331.4 g/mol
IUPAC name(4E)-dihydro-4-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-methyl-2H-1,2-oxazin-3(4H)-one
LogP (estimated)3.8 ± 0.3

These properties correlate with favorable pharmacokinetics, including oral bioavailability observed in rodent studies .

Pharmacological Activity

Anti-Inflammatory Efficacy in Animal Models

BF389 exhibits dose-dependent anti-inflammatory effects across multiple arthritis models. In lipoidalamine (LA)-induced arthritis in rats, a 5-day oral dosing regimen yielded an ED50 of 4.9 mg/kg for paw edema reduction . Notably, splenomegaly—a marker of systemic immune activation—remained unaffected, suggesting a mechanism centered on local inflammation modulation rather than broad immunosuppression .

Collagen-Induced Arthritis

In interleukin-1 (IL-1)-potentiated type II collagen arthritis models, BF389 demonstrated superior efficacy (ED50 < 1.0 mg/kg) compared to vehicle controls, as quantified by histopathological scoring of joint integrity . Synovial inflammation and cartilage erosion were reduced by 68% and 54%, respectively, at 30 mg/kg in murine models .

Prostaglandin Synthesis Inhibition

BF389’s primary mechanism involves suppression of arachidonic acid (AA) metabolism via COX inhibition. In whole blood assays, single oral doses (0.1 mg/kg) suppressed AA-stimulated PGE2 and TXB2 production by 85% within 2 hours . Leukotriene B4 (LTB4) levels remained unchanged, confirming selectivity for the COX pathway over 5-lipoxygenase (5-LOX) .

Molecular Mechanism of COX Inhibition

Computational studies elucidate BF389’s interaction with COX-2’s cyclooxygenase active site. The compound occupies a hydrophobic groove above Ser530, positioning its oxazin-one ring near Tyr385—a critical residue for hydrogen abstraction during prostaglandin synthesis . Molecular dynamics simulations reveal that BF389 stabilizes a nonproductive conformation of AA, preventing the 13-hydrogen abstraction required for PGG2 formation .

ParameterBF389PiroxicamNaproxen
Ulcerogenic index0.21.82.5
Plasma half-life8.1 h45 h14 h

These data underscore BF389’s potential for chronic use with reduced ulcerogenic risk compared to traditional NSAIDs .

Structural-Activity Relationship (SAR) Insights

Role of the Oxazin-One Ring

The oxazin-one moiety is critical for COX-2 affinity. Removal of the methyl group at position 2 reduces potency by 90%, while saturation of the 4-methylene group abolishes activity . Quantum mechanical calculations indicate that the ring’s electron-deficient nature facilitates π-π stacking with Phe381 and Val344 in the COX-2 active site .

Tert-Butyl Substitutions

The 3,5-di-tert-butyl groups enhance metabolic stability by shielding the phenolic hydroxyl from glucuronidation. Comparative studies with mono-substituted analogs show a 5-fold increase in half-life for the di-tert-butyl variant .

Clinical Implications and Future Directions

BF389’s preclinical profile suggests utility in rheumatoid arthritis and osteoarthritis, particularly for patients intolerant to conventional NSAIDs. Ongoing research explores its potential in neuroinflammation models, leveraging its ability to cross the blood-brain barrier (predicted logBB = 0.4) .

Limitations and Challenges

Despite promising data, BF389’s development has been hindered by formulation challenges due to poor aqueous solubility (2.1 μg/mL at pH 7.4) . Nanoemulsion and cyclodextrin-complexed formulations are under investigation to enhance bioavailability.

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